molecular formula C13H12N2O B8630536 1-Isopropenyl-6,7-dihydro-8H-pyrido[3,4-b]pyrrolizin-8-one

1-Isopropenyl-6,7-dihydro-8H-pyrido[3,4-b]pyrrolizin-8-one

Cat. No. B8630536
M. Wt: 212.25 g/mol
InChI Key: AWMYKERPQXASLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618979B2

Procedure details

To a mixture of 1-chloro-6,7-dihydro-8H-pyrido[3,4-b]pyrrolizin-8-one (5.0 g, 24.3 mmol), tris (dibenzylidene acetone)dipalladium (0) (1.0 g, 1.09 mmol) and triphenylarsine (2.70 g, 8.82 mmol) in DMF (100 mL) was added tributylisopropenyl stannane (9.60 g, 29.00 mmol). The resulting mixture was degassed and heated at 78° C. for a period of 18 h. The solvant was evaporated under reduced pressure. CH2Cl2 and celite were added to the resulting mixture which was then filtered over celite. The title compound was purified by flash chromatography (50% to 100% EtOAc in Hexane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH:8]=[C:9]3[N:13]([C:6]=2[CH:5]=[CH:4][N:3]=1)[CH2:12][CH2:11][C:10]3=[O:14].[C:15]1([As](C2C=CC=CC=2)C2C=CC=CC=2)[CH:20]=CC=C[CH:16]=1.C([Sn](CCCC)(CCCC)C(C)=C)CCC>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:15]([C:2]1[C:7]2[CH:8]=[C:9]3[N:13]([C:6]=2[CH:5]=[CH:4][N:3]=1)[CH2:12][CH2:11][C:10]3=[O:14])([CH3:20])=[CH2:16] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC2=C1C=C1C(CCN21)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
C(CCC)[Sn](C(=C)C)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed
CUSTOM
Type
CUSTOM
Details
The solvant was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
CH2Cl2 and celite were added to the resulting mixture which
FILTRATION
Type
FILTRATION
Details
was then filtered over celite
CUSTOM
Type
CUSTOM
Details
The title compound was purified by flash chromatography (50% to 100% EtOAc in Hexane)

Outcomes

Product
Name
Type
Smiles
C(=C)(C)C1=NC=CC2=C1C=C1C(CCN21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.